An In-depth Technical Guide to Diethyl 2-(2-cyanoethyl)malonate: Synthesis, Properties, and Applications in Drug Development
An In-depth Technical Guide to Diethyl 2-(2-cyanoethyl)malonate: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(2-cyanoethyl)malonate, a derivative of diethyl malonate, is a versatile intermediate in organic synthesis, playing a crucial role as a building block for a variety of more complex molecules.[1][2] Its structure, featuring a reactive methylene group activated by two ester functionalities and a cyanoethyl arm, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols with a focus on the underlying reaction mechanisms, and its applications, particularly in the realm of medicinal chemistry and drug development.
Physicochemical Properties and Identification
The fundamental properties of Diethyl 2-(2-cyanoethyl)malonate are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 17216-62-5 | [3][4] |
| Molecular Formula | C₁₀H₁₅NO₄ | [5][6] |
| Molecular Weight | 213.23 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 115-118 °C at 2 mmHg | [3] |
| Density | 1.078 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.436 | [3] |
| InChIKey | YJJLOESDBPRZIP-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | CCOC(=O)C(CCC#N)C(=O)OCC | [3] |
Synthesis of Diethyl 2-(2-cyanoethyl)malonate
The primary route for the synthesis of Diethyl 2-(2-cyanoethyl)malonate is the Michael addition reaction, also known as cyanoethylation, between diethyl malonate and acrylonitrile.[2][7] This reaction is a classic example of a conjugate addition, where a carbanion generated from diethyl malonate acts as a nucleophile, attacking the β-carbon of the electron-deficient acrylonitrile.[8]
Reaction Mechanism: The Michael Addition
The base-catalyzed Michael addition proceeds through the following key steps:
-
Deprotonation: A base, typically sodium ethoxide, abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion then attacks the electrophilic β-carbon of acrylonitrile in a 1,4-conjugate addition, leading to the formation of a new carbon-carbon bond and an intermediate enolate.
-
Protonation: The intermediate enolate is protonated by the solvent or a weak acid to yield the final product, Diethyl 2-(2-cyanoethyl)malonate.
Caption: Base-catalyzed Michael addition for the synthesis of Diethyl 2-(2-cyanoethyl)malonate.
Selective Mono-alkylation: An Experimental Protocol
A significant challenge in the synthesis is the potential for a second Michael addition to occur, leading to the formation of Diethyl bis(2-cyanoethyl)malonate.[9] To favor the formation of the desired mono-adduct, it is crucial to control the stoichiometry of the reactants, particularly by using a molar ratio of base to diethyl malonate of approximately 1:1 or a slight excess of diethyl malonate.[9]
Materials:
-
Diethyl malonate
-
Acrylonitrile
-
Sodium ethoxide (or sodium metal and absolute ethanol)
-
Anhydrous solvent (e.g., ethanol, THF, or DMF)[9]
-
Hydrochloric acid (for work-up)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.0 equivalent) in absolute ethanol.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0-1.1 equivalents) dropwise at room temperature.
-
Michael Addition: Cool the reaction mixture in an ice bath and add acrylonitrile (1.0 equivalent) dropwise, maintaining a low temperature to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent.[9]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure Diethyl 2-(2-cyanoethyl)malonate.[9]
Caption: Experimental workflow for the selective synthesis of Diethyl 2-(2-cyanoethyl)malonate.
Spectroscopic Characterization
The identity and purity of Diethyl 2-(2-cyanoethyl)malonate can be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a triplet for the methyl protons and a quartet for the methylene protons) and the cyanoethyl group (two triplets for the two methylene groups).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the ethyl esters, the methylene carbons of the cyanoethyl group, the nitrile carbon, and the carbonyl carbons of the ester groups.[1]
-
FT-IR: The infrared spectrum will exhibit a strong absorption band for the nitrile group (-C≡N) around 2240 cm⁻¹ and a strong absorption for the ester carbonyl group (-C=O) around 1730 cm⁻¹.[1][10]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of ethoxy and cyanoethyl groups.[1][11]
Applications in Drug Development
Diethyl 2-(2-cyanoethyl)malonate is a valuable precursor in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1] Its functional groups can be readily transformed into other functionalities, providing a versatile platform for molecular design.
Synthesis of Piperidine Derivatives
The cyanoethyl group can be reduced to a primary amine, which can then undergo intramolecular cyclization to form substituted piperidines.[9] Piperidine scaffolds are prevalent in a wide range of therapeutic agents, and this synthetic route offers a convenient method for their preparation.[12]
Precursor to GABA Analogues
Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system, and its analogues are used in the treatment of various neurological disorders.[13] Diethyl 2-(2-cyanoethyl)malonate serves as a key starting material in the synthesis of important GABA analogues like Baclofen and Pregabalin.
-
Baclofen: In one synthetic approach to Baclofen, a muscle relaxant, the key step involves a Michael addition of diethyl malonate to a substituted β-nitrostyrene.[1][14]
-
Pregabalin: Several synthetic routes to Pregabalin, an anticonvulsant and analgesic, utilize intermediates derived from the reaction of diethyl malonate with α,β-unsaturated esters.[5][7]
Safety and Handling
Diethyl 2-(2-cyanoethyl)malonate is harmful if swallowed, in contact with skin, or if inhaled.[3][5] Therefore, appropriate safety precautions must be taken during its handling and use.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[9]
-
First Aid:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]
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